molecular formula C18H18ClNO2S B15123098 (2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide

Cat. No.: B15123098
M. Wt: 347.9 g/mol
InChI Key: TVKHURMXZHHZRK-BQYQJAHWSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and hydroxy-tetrahydrobenzothiophene intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities and performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18ClNO2S

Molecular Weight

347.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C18H18ClNO2S/c19-15-5-2-1-4-13(15)7-8-17(21)20-12-18(22)10-3-6-16-14(18)9-11-23-16/h1-2,4-5,7-9,11,22H,3,6,10,12H2,(H,20,21)/b8-7+

InChI Key

TVKHURMXZHHZRK-BQYQJAHWSA-N

Isomeric SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)/C=C/C3=CC=CC=C3Cl)O

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C=CC3=CC=CC=C3Cl)O

Origin of Product

United States

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